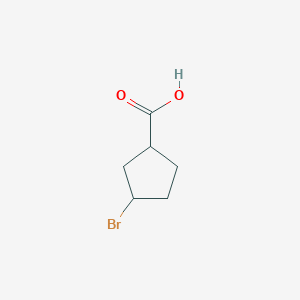3-bromocyclopentane-1-carboxylic Acid
CAS No.: 885953-19-5
Cat. No.: VC11696736
Molecular Formula: C6H9BrO2
Molecular Weight: 193.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 885953-19-5 |
|---|---|
| Molecular Formula | C6H9BrO2 |
| Molecular Weight | 193.04 g/mol |
| IUPAC Name | 3-bromocyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C6H9BrO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3H2,(H,8,9) |
| Standard InChI Key | LATBCFLVKUVJLV-UHFFFAOYSA-N |
| SMILES | C1CC(CC1C(=O)O)Br |
| Canonical SMILES | C1CC(CC1C(=O)O)Br |
Introduction
3-Bromocyclopentane-1-carboxylic acid is an organic compound with the molecular formula C6H9BrO2. It is a brominated derivative of cyclopentane carboxylic acid, characterized by the presence of a bromine atom attached to the third carbon of the cyclopentane ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in medicinal chemistry and organic synthesis .
Synthesis Methods
The synthesis of 3-bromocyclopentane-1-carboxylic acid typically involves the bromination of cyclopentane carboxylic acid. A common method is the reaction of cyclopentane carboxylic acid with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions are controlled to ensure selective bromination at the desired position.
Industrial Production
Industrial production follows similar synthetic routes but on a larger scale. Large reactors are used, and reaction parameters are precisely controlled to achieve high yields and purity. The product is then purified through crystallization or distillation techniques.
Biological Activity and Applications
3-Bromocyclopentane-1-carboxylic acid has garnered attention for its potential biological activity, particularly in medicinal chemistry. The compound's ability to interact with specific molecular targets within cells is attributed to the presence of the bromine atom and the carboxylic acid group. These interactions can modulate enzyme activity and receptor binding, potentially affecting metabolic pathways and signal transduction.
Comparison with Similar Compounds
3-Bromocyclopentane-1-carboxylic acid is distinct from other halogenated derivatives due to the presence of the bromine atom. This imparts specific reactivity and properties, making it valuable in certain chemical reactions and applications where other derivatives may not be suitable.
| Compound | Halogen | Reactivity and Properties |
|---|---|---|
| Cyclopentane-1-carboxylic acid | None | Lacks halogen reactivity |
| 3-Chlorocyclopentane-1-carboxylic acid | Chlorine | Different chemical behavior due to chlorine |
| 3-Iodocyclopentane-1-carboxylic acid | Iodine | Unique reactivity due to iodine |
| 3-Bromocyclopentane-1-carboxylic acid | Bromine | Specific reactivity and properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume